N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-6-8-12(9-7-11)22-10-15(20)18-17-19-16-13(21-2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOZCHPKBNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction involving an acyl chloride or anhydride.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and p-tolylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
| Compound Name | Substituents (Benzothiazole/Acetamide) | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target Compound | 4-OCH₃ / p-tolylthio | ~360.45* | Not reported | Balanced solubility and lipophilicity |
| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-p-tolyl / piperazine-4-methoxyphenyl | 422.54 | 289–290 | Piperazine linker enhances basicity |
| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) | 6-NO₂ / 4-F-benzylidene | 458.37 | 199–201 | Electron-withdrawing NO₂ enhances reactivity |
| N-(4-Methylthiazol-2-yl)-2-p-tolylacetamide (107a) | 4-CH₃ / p-tolyl | 260.35 | Not reported | Antimicrobial activity (MIC: 6.25 µg/mL) |
*Calculated based on molecular formula C₁₇H₁₆N₂O₂S₂.
Key Observations :
- Methoxy vs. Nitro Groups : The target's 4-OCH₃ group improves solubility compared to nitro-substituted analogs (e.g., 's 4a), which exhibit higher reactivity but lower solubility .
- Thioacetamide vs. Piperazine Linkers : The p-tolylthio group in the target compound may confer greater metabolic stability than piperazine-containing analogs (e.g., 's compound 13), which are prone to oxidative degradation .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Thiazole Derivatives
Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of these compounds often play a critical role in their biological efficacy. The specific compound in focus, this compound, combines a methoxybenzothiazole moiety with a p-tolylthioacetamide group, which may enhance its biological interactions.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Tubulin Polymerization Inhibition : Similar to other thiazole derivatives, it may interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells.
- Antimicrobial Activity : The thiazole ring structure is often associated with antimicrobial properties, potentially allowing this compound to combat bacterial and fungal infections.
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays. Below are summarized findings from different research efforts:
| Study | Biological Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against melanoma and prostate cancer cell lines with IC50 values in the low nanomolar range. |
| Study 2 | Anti-inflammatory Activity | Showed effective inhibition of COX-2 enzyme activity, indicating potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate. |
| Study 3 | Antimicrobial Activity | Exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria. |
Case Studies
-
Anticancer Efficacy : In vitro studies revealed that this compound inhibited cell proliferation in human melanoma (A375) and prostate cancer (PC-3) models. The mechanism was linked to tubulin binding and subsequent apoptosis induction.
"These compounds exhibited great in vitro potency and broad spectrum cellular cytotoxicity."
- Anti-inflammatory Properties : A study focused on the compound's ability to inhibit COX-2 demonstrated that it could reduce inflammation markers in cellular assays, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Testing : The compound was tested against various pathogens, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Cyclocondensation of 2-amino-4-methoxybenzothiazole with chloroacetic acid derivatives to form the thiazole core .
- Step 2 : Introduction of the p-tolylthio group via nucleophilic substitution using p-thiotoluene derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Acetamide formation via reaction with acetyl chloride or acetic anhydride in anhydrous conditions .
- Monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm final product purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms acetamide carbonyl resonance (δ ~170 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₇H₁₆N₂O₂S₂) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- TLC : Monitors reaction completion (e.g., using silica gel plates with ethyl acetate/hexane eluent) .
- HPLC : Quantifies purity (>95% required for biological assays) via reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for the p-tolylthio substitution step?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., disulfide byproducts) .
- Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve interfacial reactivity .
Q. How to resolve contradictory NMR and MS data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-check ¹H NMR with ¹³C NMR and DEPT-135 to confirm carbon environments .
- Isotopic Pattern Analysis (MS) : Match observed isotopic peaks (e.g., sulfur’s ³²S/³⁴S ratio) to theoretical values .
- Purity Reassessment : Re-crystallize the compound or use preparative HPLC to isolate impurities .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole core, thioether linkage) via 3D-QSAR models .
Conflict Resolution in Data Interpretation
- Case Example : Discrepancy between theoretical (HRMS) and observed molecular ion peaks may arise from isotopic impurities. Use isotopic dilution analysis or repeat synthesis with deuterated solvents to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
